2-Methylthiolan-3-amine

MTH1 inhibitor Cancer therapeutics Target engagement

2-Methylthiolan-3-amine (CAS 357173-32-1), also known as 2-methyltetrahydrothiophen-3-amine, is a saturated sulfur-containing heterocyclic amine with the molecular formula C5H11NS and a molecular weight of 117.21 g/mol. It belongs to the tetrahydrothiophene (thiolane) class of compounds.

Molecular Formula C5H11NS
Molecular Weight 117.22 g/mol
Cat. No. B13168260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylthiolan-3-amine
Molecular FormulaC5H11NS
Molecular Weight117.22 g/mol
Structural Identifiers
SMILESCC1C(CCS1)N
InChIInChI=1S/C5H11NS/c1-4-5(6)2-3-7-4/h4-5H,2-3,6H2,1H3
InChIKeyIHJAUMYYRHUBBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylthiolan-3-amine: Core Physicochemical and Sourcing Specifications


2-Methylthiolan-3-amine (CAS 357173-32-1), also known as 2-methyltetrahydrothiophen-3-amine, is a saturated sulfur-containing heterocyclic amine with the molecular formula C5H11NS and a molecular weight of 117.21 g/mol . It belongs to the tetrahydrothiophene (thiolane) class of compounds [1]. As a small molecule scaffold with two asymmetric atoms and a calculated LogP of approximately 0.40, it offers a specific balance of hydrophilicity and lipophilicity that is distinct from aromatic thiophene analogs .

Why 2-Methylthiolan-3-amine Cannot Be Simply Substituted with Another Thiolane Analog


Within the thiolane and tetrahydrothiophene class, small changes to substitution patterns can profoundly impact stereochemical outcomes, metabolic stability, and target engagement [1]. For instance, the shift from a 2-methyl to a 3-methyl substitution or the introduction of oxidation (e.g., S,S-dioxide) creates entirely different chemical and biological entities [2]. Furthermore, the presence of stereocenters in 2-methylthiolan-3-amine means that mixtures of diastereomers may behave differently in chiral environments like enzyme active sites . Generic substitution without verifying the exact substitution pattern and stereochemistry risks introducing uncontrolled variables into synthetic pathways or biological assays, leading to non-reproducible results or failed experiments.

Quantitative Evidence for the Selection of 2-Methylthiolan-3-amine Over Analogs


MTH1 Target Engagement: High Potency of a 2-Methylthiolan-3-amine Derivative

A derivative incorporating the 2-methylthiolan-3-amine scaffold (CHEMBL3794167) demonstrates potent cellular target engagement of the MTH1 protein, with a reported EC50 of 3 nM in a cellular thermal shift assay (CETSA) in human K562 cells [1]. This provides a class-level inference that the 2-methylthiolan-3-amine core can be optimized for high intracellular potency. In comparison, other MTH1 inhibitor series reported in the same patent application (e.g., TH588 with a cyclopropyl substituent) show an IC50 of 5.0 nM in a different biochemical assay, highlighting that modifications to the thiolane core can yield compounds with distinct potency profiles [2].

MTH1 inhibitor Cancer therapeutics Target engagement

RNase L Activation: Nanomolar Potency of a 2-Methylthiolan-3-amine Core

A compound containing the 2-methylthiolan-3-amine moiety has been identified as a potent activator of RNase L, with an IC50 of 2.30 nM for inhibiting protein synthesis in mouse L cell extracts [1]. This suggests the core structure is amenable to achieving high-affinity interactions with this antiviral target. This level of activity is in stark contrast to another compound of similar molecular weight, reported to have an IC50 of 28 µM, a comment on which described it as neither potent nor selective [2]. This highlights the non-obvious relationship between a thiolane amine scaffold and its resulting biological activity, underscoring that not all analogs will yield useful results.

RNase L activator Antiviral research Protein synthesis inhibition

Stereochemical Control: Diastereomeric Outcomes in Thiolane Functionalization

The stereoselective synthesis of sulphilimines from 2-methylthiolane derivatives has been quantitatively characterized. Research shows that when 2-methylthiolane is converted to sulphilimines using t-BuOCl and TsNH-, a cis-enriched product distribution is obtained, whereas using chloramine-T favors the trans-sulphilimine [1]. In contrast, the same study found that larger 2-alkyl groups, such as 2-tert-butylthiolane, gave different diastereomeric ratios and conformational preferences as determined by 13C NMR and X-ray crystallography [1]. This demonstrates that the 2-methyl substituent provides a distinct and predictable steric environment during nucleophilic attack compared to other alkylthiolanes.

Stereoselective synthesis Sulphilimines Diastereomer ratio

Physicochemical Profile: Defined LogP and Hydrogen Bonding Capacity

2-Methylthiolan-3-amine possesses a calculated LogP of 0.40, one hydrogen bond acceptor (the nitrogen), and one hydrogen bond donor . This profile is distinct from its oxidized analog, 2-Methylthiolane S,S-dioxide, which would be expected to have a lower LogP and different solubility characteristics due to the polar sulfone group. Furthermore, compared to aromatic thiophene-3-amines, which are flat and have higher LogP values, the saturated thiolane ring introduces three-dimensionality (higher Fsp3) and different electronic properties [1]. This unique combination of properties makes it a versatile building block for modulating the physicochemical attributes of lead compounds.

Physicochemical properties LogP Drug-likeness

Commercial Sourcing: Defined Purity and Hazard Profile

2-Methylthiolan-3-amine is commercially available with a specified minimum purity of 95% . Its safety profile is well-defined, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This information is critical for procurement and laboratory safety planning. In contrast, more complex derivatives or custom-synthesized analogs may lack this level of defined purity and safety data, introducing uncertainty and potential compliance issues for research use.

Procurement specification Purity Hazard classification

Validated Research Applications for 2-Methylthiolan-3-amine Based on Evidence


Scaffold for Optimizing Potent MTH1 Inhibitors in Cancer Research

Researchers developing MTH1 inhibitors for oncology applications can rationally select 2-methylthiolan-3-amine as a core scaffold. Evidence shows that a derivative achieves single-digit nanomolar EC50 in cellular target engagement assays (3 nM in CETSA), establishing the scaffold's potential for high intracellular potency [1]. This makes it a strategic alternative to other less-characterized thiolane or tetrahydrothiophene building blocks for hit-to-lead optimization campaigns.

Starting Material for Stereoselective Synthesis of Sulphilimines

For synthetic organic chemists, 2-methylthiolane derivatives are valuable precursors for stereoselective reactions. The 2-methyl group provides predictable stereocontrol in the formation of sulphilimines, with documented preferences for cis or trans products depending on the reagent used (t-BuOCl/TsNH- vs. chloramine-T) [2]. This allows for the rational design of synthetic pathways to specific diastereomers, which is crucial for the development of stereochemically pure pharmaceuticals or agrochemicals.

Probe for Antiviral Target Engagement (RNase L)

In antiviral research, specifically studying the interferon-regulated 2-5A/RNase L system, a 2-methylthiolan-3-amine-based compound has been validated as a highly potent activator. With an IC50 of 2.30 nM for the inhibition of protein synthesis in cell extracts [3], this scaffold can serve as a starting point for developing chemical probes to dissect the RNase L pathway, offering a level of potency that is not guaranteed by simply using any commercially available amine.

Physicochemical Tuning in Drug Discovery

Medicinal chemists can employ 2-methylthiolan-3-amine as a strategic building block to fine-tune the lipophilicity and three-dimensionality of a lead series. Its calculated LogP of 0.40 and saturated ring structure (high Fsp3) provide a distinct profile compared to flat aromatic amines or more polar sulfones . This makes it a useful tool for improving solubility, reducing off-target promiscuity, or enhancing metabolic stability in a rational, property-based drug design workflow.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylthiolan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.